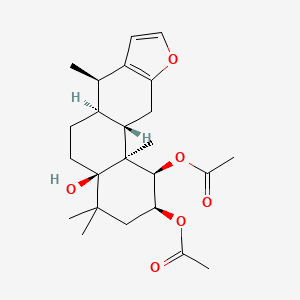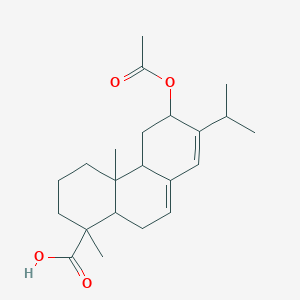
14-Deoxy-epsilon-caesalpin
Descripción general
Descripción
14-Deoxy-epsilon-caesalpin is a natural product found in Guilandina major and Caesalpinia major with data available.
Aplicaciones Científicas De Investigación
1. Role in Cellular Signaling and Protein Interactions
14-Deoxy-epsilon-caesalpin is linked to cellular signaling pathways, particularly through its involvement with the 14-3-3 protein family. This protein family, including 14-3-3 epsilon, is known to associate with a variety of proteins, influencing intracellular signaling (Chaudhri, Scarabel, & Aitken, 2003).
2. Impact on Plant Development and Auxin Transport
In the context of plant biology, this compound, through its relation with 14-3-3 epsilon proteins, plays a critical role in plant development. It has been shown to affect the distribution patterns of the phytohormone auxin, which is crucial for processes like agravitropic growth (Keicher et al., 2017).
3. Involvement in Cell Cycle Regulation
The protein is also implicated in cell cycle regulation. Studies on Drosophila 14-3-3 epsilon and zeta proteins, which are related to this compound, suggest that these proteins play distinct roles in cell cycle checkpoints, influencing the timing of mitosis and chromosome separation during development (Su et al., 2001).
4. Implications in Human Health and Disease
In human health, research indicates that different isoforms of the 14-3-3 protein family, including epsilon, are associated with diseases like breast cancer. The expression levels of these isoforms can significantly impact the prognosis and survival outcomes in breast cancer patients (Mei et al., 2020).
5. Potential in Therapeutic Development
There is also potential for the use of this compound in therapeutic development. For instance, a study found that a molecule related to it, 14-DDA, could induce certain cellular responses like autophagy in breast carcinoma cells, suggesting a potential role in cancer treatment (Tan, Muhammad, & Tan, 2016).
Mecanismo De Acción
Target of Action
14-Deoxy-epsilon-caesalpin, a cassane diterpenoid, primarily targets the nitric oxide (NO) production in RAW 264.7 cells . These cells are a type of macrophage, which are immune cells involved in the body’s response to pathogens and inflammation .
Mode of Action
The compound interacts with its target by inhibiting the release of nitric oxide (NO) in RAW 264.7 cells when they are stimulated by Lipopolysaccharide (LPS) . LPS is a component of the outer membrane of Gram-negative bacteria, which often triggers an immune response .
Biochemical Pathways
It is known that the compound inhibits the production of nitric oxide, a key signaling molecule in many physiological and pathological processes . By inhibiting NO production, this compound may affect various biochemical pathways related to inflammation and immune response .
Result of Action
The primary result of this compound’s action is the inhibition of nitric oxide production in RAW 264.7 cells . This can lead to a decrease in inflammation and immune response, as nitric oxide plays a key role in these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a bacterial endotoxin, can stimulate the action of the compound . Other factors such as pH, temperature, and the presence of other molecules can also affect the compound’s action.
Análisis Bioquímico
Biochemical Properties
14-Deoxy-epsilon-caesalpin plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide production. This compound interacts with various enzymes and proteins, including nitric oxide synthase (NOS). It has been shown to inhibit the release of nitric oxide (NO) in RAW 264.7 cells stimulated by lipopolysaccharide (LPS) . The interaction between this compound and NOS is crucial as it modulates the inflammatory response by reducing NO production .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In RAW 264.7 cells, it inhibits the production of nitric oxide, which is a critical mediator in inflammatory responses . This inhibition suggests that this compound may influence cell signaling pathways related to inflammation. Additionally, it may affect gene expression and cellular metabolism by modulating the activity of NOS and other related enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitric oxide synthase, leading to the inhibition of nitric oxide production . This compound binds to NOS, preventing the enzyme from catalyzing the production of nitric oxide from L-arginine . By inhibiting NOS, this compound reduces the levels of nitric oxide, thereby modulating inflammatory responses at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effect on nitric oxide production over extended periods, suggesting its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide production without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models are essential to establish the safety and efficacy of this compound at various dosages.
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide production and inflammation. It interacts with nitric oxide synthase, inhibiting the enzyme’s activity and reducing nitric oxide levels . This interaction affects the metabolic flux of nitric oxide and related metabolites, potentially influencing various physiological processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound may accumulate in specific compartments, influencing its localization and activity . Understanding the transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cells can affect its interaction with nitric oxide synthase and other biomolecules, thereby modulating its inhibitory effects on nitric oxide production
Propiedades
IUPAC Name |
[(1R,2S,4aR,6aS,7R,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3/t13-,16+,18+,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOFRLILFOJJEZ-ZWZFWQKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@@]3([C@@]([C@H]2CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





pyrimidin-2-one](/img/structure/B1150522.png)
![(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B1150523.png)
